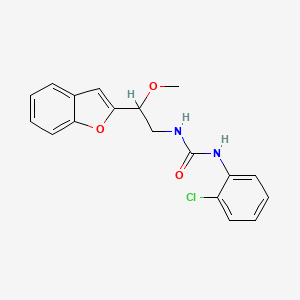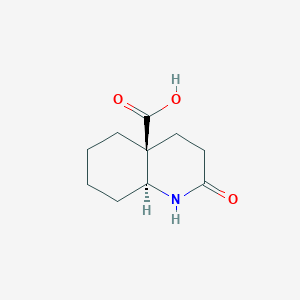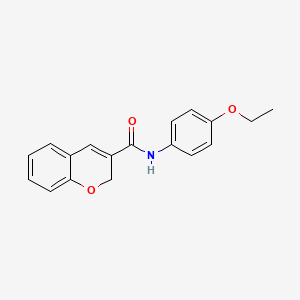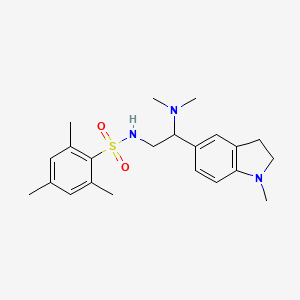
N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Activity
Naphthyridine derivatives, closely related to the chemical structure , have been extensively studied for their antibacterial properties. One study focused on pyridonecarboxylic acids, showcasing the synthesis and antibacterial activity of various naphthyridine analogues, revealing that certain compounds exhibited significant antibacterial activity, warranting further biological investigation (Egawa et al., 1984). This suggests that modifications to the naphthyridine core, such as those in the given compound, could lead to potential antibacterial agents.
Receptor Antagonistic Activity
Naphthyridine derivatives have also been explored for their potential as receptor antagonists. A study synthesizing cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N, 7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide demonstrated excellent NK(1) antagonistic activities, both in vitro and in vivo, highlighting the therapeutic potential for bladder function disorders (Natsugari et al., 1999). This indicates the versatility of naphthyridine scaffolds in targeting receptor-mediated pathways.
Cytotoxic Activity
Another avenue of research has involved evaluating the cytotoxic activity of naphthyridine carboxamide derivatives. Studies have shown that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells, with some compounds showing significant in vivo efficacy against colon tumors in mice (Deady et al., 2003). This demonstrates the potential of naphthyridine derivatives in the development of new cancer therapies.
Chemiluminescence in Analytical Chemistry
Naphthyridine derivatives have been employed as chemiluminescence derivatization reagents for the sensitive detection of carboxylic acids and amines in high-performance liquid chromatography (HPLC). This application underscores the utility of naphthyridine derivatives in enhancing the sensitivity and selectivity of analytical methods for detecting bioactive molecules (Morita & Konishi, 2002).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-3-23-9-13(16(24)12-6-4-10(2)21-17(12)23)18(25)22-11-5-7-14(19)15(20)8-11/h4-9H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNYNGZDPWVJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)

![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)


![4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine](/img/structure/B2721278.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)




![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)
